

application of Tetravinylsilane in the fabrication of microelectronics

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Compound of Interest

Compound Name: Tetravinylsilane

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Application of Tetravinylsilane in Microelectronics Fabrication

Application Note AP-TVS-ME-2025

Introduction

Tetravinylsilane (TVS), an organosilicon compound with the chemical formula $\text{Si}(\text{CH}=\text{CH}_2)_4$, is a versatile precursor for the fabrication of thin films in the microelectronics industry.[1][2] Its four reactive vinyl groups make it an excellent candidate for plasma polymerization, enabling the deposition of highly cross-linked and mechanically robust films.[3][4] This application note details the use of TVS in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for creating low-dielectric constant (low-k) SiCOH films, which are crucial for reducing the RC delay in advanced integrated circuits.[5][6]

The unique molecular structure of TVS allows for the formation of films with a tunable degree of organic and inorganic character, providing control over their physicochemical properties.[3] By adjusting deposition parameters such as plasma power, precursor flow rate, and substrate temperature, properties like dielectric constant, refractive index, hardness, and Young's modulus can be precisely tailored to meet the demands of specific microelectronic applications.[3][7]

Key Applications in Microelectronics

- **Low-k Dielectric Films:** TVS is a key precursor for depositing carbon-doped silicon oxide (SiCOH) films.[5][8] These films exhibit low dielectric constants, making them ideal for use as interlayer dielectrics to insulate copper interconnects in advanced semiconductor devices.[5] [6] The incorporation of carbon from the vinyl groups helps to create nanoporosity in the film after annealing, which further reduces the dielectric constant.[5]
- **Hard Masks and Etch Stops:** The mechanical hardness of plasma-polymerized TVS films allows them to be used as hard masks and etch-stop layers during the patterning of semiconductor wafers.[7][9]
- **Surface Modification:** TVS-based plasma coatings can be used to modify the surface properties of various substrates, improving adhesion for subsequent layers in the fabrication process.[7]

Physicochemical Properties of TVS-based Films

The properties of plasma-polymerized TVS (pp-TVS) films are highly dependent on the deposition conditions, particularly the effective plasma power. An increase in plasma power leads to greater fragmentation of the TVS monomer, resulting in a more highly cross-linked polymer network.[3] This increased cross-linking significantly influences the mechanical and optical properties of the film.

Data Presentation

Table 1: Effect of RF Plasma Power on the Properties of pp-TVS Films

RF Power (W)	Young's Modulus (GPa)	Hardness (GPa)	Refractive Index (@633 nm)	Deposition Rate (nm/min)
10	8.3	0.9	1.7	8
70	58	9.5	-	-
150	122	15	2.2	165

Data synthesized from multiple sources for illustrative comparison.[3][7][10]

Table 2: Electrical Properties of SiCOH Films Deposited with TVS

Property	Value	Conditions
Dielectric Constant (k)	2.4	After annealing at 450°C
Leakage Current Density	1.18×10^{-8} A/cm ²	at 1 MV/cm
Breakdown Field Strength	> 4.0 MV/cm	at 1 mA/cm ²

Data sourced from studies on SiCOH films using TVS as a precursor.[\[5\]](#)

Experimental Protocols

Protocol 1: Deposition of Low-k SiCOH Films using PECVD

This protocol describes a general procedure for the deposition of SiCOH films using **Tetravinylsilane** as a precursor in a PECVD system.

1. Substrate Preparation:

- Begin with clean, infrared-transparent silicon wafers.
- Perform an in-situ cleaning procedure using an Argon (Ar) plasma pretreatment to remove any organic contaminants from the wafer surface.

2. Deposition Parameters:

- Precursor: **Tetravinylsilane** (TVS, 97% purity).
- Oxidant Gas: Oxygen (O₂).
- Carrier Gas: Argon (Ar).
- RF Frequency: 13.56 MHz.
- Deposition Temperature: Typically ambient to 300°C.
- Plasma Power: Ranging from 10 W to 150 W to control film properties.
- O₂/TVS Ratio: Varied to control the carbon content and stoichiometry of the film. A typical starting ratio would be 1:1.
- Chamber Pressure: Maintained in the range of 50-200 mTorr.

3. Deposition Process:

- Introduce the silicon wafer into the PECVD chamber.
- Pump the chamber down to the base pressure.
- Introduce Argon gas and initiate the plasma cleaning step.
- Introduce the TVS precursor and Oxygen oxidant gas at the desired flow rates.
- Ignite the plasma at the set RF power to initiate film deposition.
- Continue the deposition until the desired film thickness is achieved.
- Extinguish the plasma and stop the gas flow.
- Allow the substrate to cool before removal from the chamber.

4. Post-Deposition Annealing:

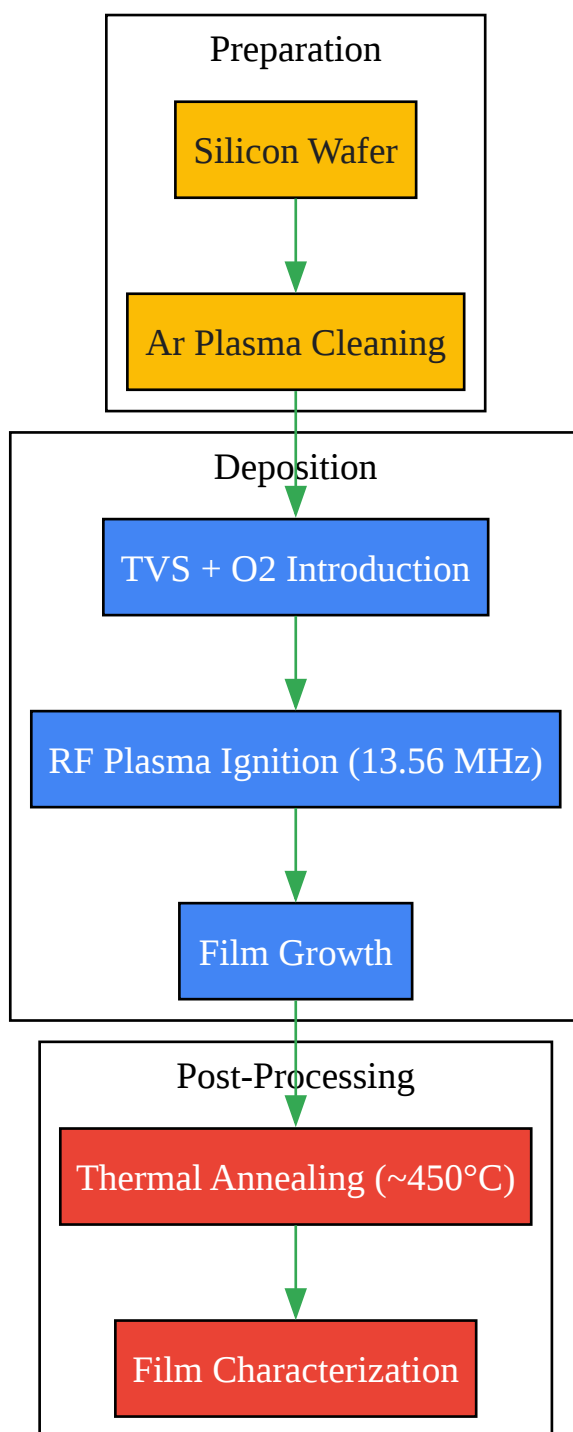
- Transfer the coated wafer to a tube furnace.
- Anneal the film at a temperature up to 450°C in an inert atmosphere (e.g., Ar) for 30 minutes. This step helps to remove thermally unstable organic phases, induce nanoporosity, and lower the dielectric constant.^[5]

Visualizations

Chemical Structure of Tetravinylsilane

Caption: Chemical structure of **Tetravinylsilane** (TVS).

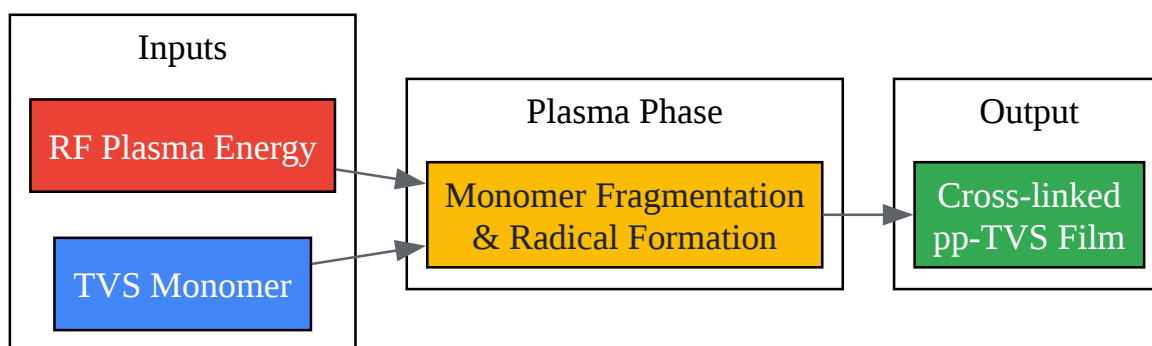
PECVD Experimental Workflow



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Caption: Workflow for PECVD of SiCOH films using TVS.

Simplified Plasma Polymerization of TVS



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Caption: Simplified mechanism of TVS plasma polymerization.

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